molecular formula C10H24O6P2 B15397791 Bis(diethoxyphosphoryl)ethane CAS No. 1779-28-8

Bis(diethoxyphosphoryl)ethane

Cat. No.: B15397791
CAS No.: 1779-28-8
M. Wt: 302.24 g/mol
InChI Key: GLBYWZQBFIWDCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(diethoxyphosphoryl)ethane, with the systematic name 1,2-bis(diethoxyphosphoryl)ethane, is an organophosphorus compound characterized by two diethoxyphosphoryl [(EtO)₂P(O)-] groups attached to an ethane backbone. Its molecular formula is C₁₀H₂₄O₆P₂, and it exhibits a molecular weight of 350.23 g/mol. This compound is structurally defined by its phosphoryl (P=O) groups, which confer strong electron-withdrawing properties, and ethoxy substituents, which contribute to its steric bulk and solubility in organic solvents.

This compound is primarily utilized in coordination chemistry and catalysis. Its phosphoryl groups can act as Lewis bases, enabling interactions with transition metals. However, its applications are less explored compared to its phosphine-based analogs, such as 1,2-bis(diphenylphosphino)ethane (dppe), due to differences in electronic and steric profiles .

Properties

CAS No.

1779-28-8

Molecular Formula

C10H24O6P2

Molecular Weight

302.24 g/mol

IUPAC Name

1,1-bis(diethoxyphosphoryl)ethane

InChI

InChI=1S/C10H24O6P2/c1-6-13-17(11,14-7-2)10(5)18(12,15-8-3)16-9-4/h10H,6-9H2,1-5H3

InChI Key

GLBYWZQBFIWDCZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)P(=O)(OCC)OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Bis(diethoxyphosphoryl)ethane vs. 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Structure :
    • This compound : Contains phosphoryl (P=O) groups with ethoxy (EtO) substituents.
    • dppe : Features phosphine (P–C) groups with phenyl (Ph) substituents .
  • Electronic Properties: The phosphoryl groups in this compound are electron-withdrawing, reducing the electron density at phosphorus compared to dppe’s electron-rich phosphine centers. This difference significantly impacts their coordination behavior, with dppe being a stronger σ-donor ligand .

This compound vs. 1,2-Bis(dimethylphosphino)ethane (dmpe)

  • Oxidation State :
    • dmpe is a bisphosphine (P³⁻), while this compound is a bisphosphoryl (P⁵⁺) compound. This oxidation state difference alters redox activity and metal-ligand bonding .

Comparison with Other Phosphoryl Derivatives

1,2-Bis(dimethoxyphosphoryl)benzene

  • Backbone :
    • Features a rigid aromatic benzene backbone instead of ethane, enhancing thermal stability but reducing conformational flexibility .

Tetraethyl (Dibromomethylene)bisphosphonate

  • Functional Groups :
    • Contains a dibromomethylene spacer between phosphoryl groups, introducing electrophilic character and reactivity toward nucleophiles. This compound lacks this reactivity due to its saturated ethane backbone .

Chiral Phosphine Ligands: BisP* and MiniPHOS

  • Chirality: this compound is achiral, whereas ligands like (S,S)-1,2-bis(tert-butylmethylphosphino)ethane (BisP*) and MiniPHOS are P-chiral, enabling high enantioselectivity in asymmetric hydrogenation .
  • Steric Tuning :
    • tert-Butyl and methyl groups in BisP* create a rigid, sterically hindered environment, contrasting with the more flexible ethoxy groups in this compound .

Catalytic Performance

  • Rhodium Complexes: dppe forms stable rhodium complexes for hydrogenation, but this compound’s weaker σ-donor ability may result in less efficient catalytic cycles .
  • Tungsten and Molybdenum Complexes :
    • Phosphoryl ligands like this compound have been used in tungsten carbonyl complexes, though their catalytic activity is understudied compared to phosphine analogs .

Data Tables

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Oxidation State (P) Applications
This compound C₁₀H₂₄O₆P₂ 350.23 Ethoxy (EtO) +5 Coordination chemistry
1,2-Bis(diphenylphosphino)ethane (dppe) C₂₆H₂₄P₂ 398.43 Phenyl (Ph) +3 Catalysis, hydrogenation
1,2-Bis(dimethylphosphino)ethane (dmpe) C₆H₁₆P₂ 150.14 Methyl (Me) +3 Ligand in transition metal complexes
1,2-Bis(dimethoxyphosphoryl)benzene C₁₄H₁₆O₆P₂ 342.21 Methoxy (MeO), Benzene +5 Specialty synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.